BPK-29

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

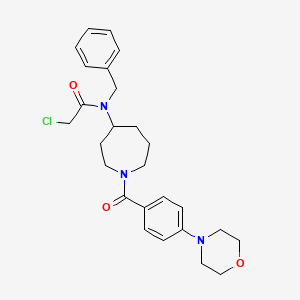

C26H32ClN3O3 |

|---|---|

Molecular Weight |

470.0 g/mol |

IUPAC Name |

N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide |

InChI |

InChI=1S/C26H32ClN3O3/c27-19-25(31)30(20-21-5-2-1-3-6-21)24-7-4-13-29(14-12-24)26(32)22-8-10-23(11-9-22)28-15-17-33-18-16-28/h1-3,5-6,8-11,24H,4,7,12-20H2 |

InChI Key |

ZKWKNYRAPOSUDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(CC4=CC=CC=C4)C(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of BPK-29 in KEAP1-Mutant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Kelch-like ECH-associated protein 1 (KEAP1), a key negative regulator of the transcription factor NRF2, lead to the constitutive activation of a pro-survival antioxidant response in several cancers, notably non-small cell lung cancer (NSCLC). This hyperactive NRF2 signaling, while protecting cancer cells from oxidative stress, also creates unique dependencies that can be therapeutically exploited. This technical guide provides an in-depth analysis of the mechanism of action of BPK-29, a covalent small molecule that selectively impairs the growth of KEAP1-mutant cancer cells. This compound does not directly target the KEAP1-NRF2 axis but acts on a downstream dependency, the atypical orphan nuclear receptor NR0B1. By covalently modifying a conserved cysteine residue on NR0B1, this compound disrupts its protein-protein interactions, leading to a selective anti-proliferative effect in the context of a dysfunctional KEAP1-NRF2 pathway. This document details the molecular mechanism, quantitative effects, and experimental protocols associated with the action of this compound.

Introduction: The KEAP1-NRF2 Pathway and Cancer

Under normal physiological conditions, the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is maintained at low levels by its repressor protein, KEAP1. KEAP1 acts as a substrate adaptor for a CUL3-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent proteasomal degradation[1][2]. In response to oxidative or electrophilic stress, specific cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts NRF2 ubiquitination. This allows NRF2 to accumulate, translocate to the nucleus, and activate the transcription of a broad array of cytoprotective genes, including those involved in antioxidant defense and detoxification[1][2][3].

In a significant subset of cancers, particularly NSCLC, somatic mutations in KEAP1 or gain-of-function mutations in NFE2L2 (the gene encoding NRF2) lead to the permanent activation of this pathway[4]. This constitutive NRF2 activation provides a survival advantage to cancer cells by enhancing their resistance to oxidative stress and chemotherapeutic agents[1][4][5]. However, this rewired cellular state also introduces specific vulnerabilities that are not present in cells with a wild-type KEAP1-NRF2 pathway.

This compound: An Indirect Approach to Targeting KEAP1-Mutant Cells

Instead of directly inhibiting the transcriptionally active NRF2, a challenging therapeutic strategy, an alternative approach is to identify and target downstream proteins that are selectively essential in the context of KEAP1 mutation. Chemical proteomics has identified the atypical orphan nuclear receptor NR0B1 as a protein that is selectively expressed in KEAP1-mutant NSCLC cells and supports their anchorage-independent growth[6][7][8][9].

This compound is a covalent ligand designed to target NR0B1. It impairs the growth of KEAP1-mutant cancer cells by disrupting the function of NR0B1, a key downstream effector of the hyperactive NRF2 pathway.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the covalent modification of a conserved cysteine residue, C274, located within the protein interaction domain of NR0B1[7][9]. This covalent binding disrupts the formation of a multimeric protein complex that NR0B1 is a part of, which is crucial for regulating the transcriptional output in KEAP1-mutant cells[7][9].

Quantitative Data

Selectivity and Potency of this compound

This compound demonstrates significant engagement with its target, NR0B1, in KEAP1-mutant NSCLC cells. IsoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) chemical proteomics revealed that this compound achieves greater than 50% engagement of NR0B1 at the C274 residue when cells are treated with a 5 µM concentration.

| Parameter | Value | Cell Context | Method |

| Target Engagement | >50% | KEAP1-mutant NSCLC cells | isoTOP-ABPP |

| Concentration | 5 µM | In situ | isoTOP-ABPP |

| Target Residue | Cysteine 274 | NR0B1 | Chemical Proteomics |

Table 1: this compound Target Engagement in KEAP1-Mutant Cells

Effect on Anchorage-Independent Growth

A key phenotype of transformed cells is their ability to grow in an anchorage-independent manner. This compound selectively impairs this ability in KEAP1-mutant NSCLC cell lines, with minimal effect on KEAP1 wild-type cells.

| Cell Line | KEAP1 Status | This compound (5 µM) Effect on Colony Formation |

| A549 | Mutant | Significant Inhibition |

| H460 | Mutant | Significant Inhibition |

| H1975 | Wild-Type | Minimal Effect |

| H2009 | Wild-Type | Minimal Effect |

Table 2: Effect of this compound on Anchorage-Independent Growth

Downstream Gene Expression Changes

Treatment of KEAP1-mutant NSCLC cells with this compound (30 µM for 12 hours) recapitulates some of the gene expression changes observed with shRNA-mediated knockdown of NR0B1 or NRF2. This indicates that this compound, by inhibiting NR0B1, can disrupt a subset of the NRF2-driven transcriptional program.

| Gene | Function | Effect of this compound (30 µM) |

| CRY1 | Circadian Clock Component | Reduction in mRNA and protein |

| DEPDC1 | Cell Cycle Progression | Reduction in mRNA |

| CPLX2 | Synaptic Vesicle Exocytosis | Reduction in mRNA |

Table 3: Effect of this compound on the Expression of Downstream Target Genes in KEAP1-Mutant Cells

Experimental Protocols

Cell Culture

KEAP1-mutant (A549, H460) and KEAP1-wild-type (H1975, H2009) NSCLC cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to form colonies in a semi-solid medium, a hallmark of cellular transformation.

Methodology:

-

Base Layer: A solution of 0.6% agar in complete RPMI medium is prepared and 2 mL is added to each well of a 6-well plate. The agar is allowed to solidify at room temperature.

-

Cell Layer: Cells are trypsinized, counted, and 5,000 cells are resuspended in 1 mL of 0.3% agar in complete RPMI medium. This compound (final concentration 5 µM) or DMSO vehicle control is added to this suspension.

-

Plating: The cell-containing top agar layer is carefully overlaid onto the solidified base layer.

-

Incubation: Plates are incubated for 14-21 days, with feeding every 3-4 days by adding 200 µL of complete medium containing the respective treatment.

-

Quantification: Colonies are stained with 0.005% crystal violet in methanol (B129727) for 1 hour and counted.

Western Blotting for Protein Expression

Methodology:

-

Cell Lysis: Cells are treated with this compound or DMSO for the indicated time. Cells are washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Lysate protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: 20-30 µg of protein per sample is resolved on a 4-12% Bis-Tris polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked with 5% non-fat milk in TBST (Tris-buffered saline, 0.1% Tween 20) for 1 hour at room temperature. Membranes are then incubated with primary antibodies (e.g., anti-CRY1, anti-NR0B1, anti-Actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Methodology:

-

RNA Extraction: KEAP1-mutant cells are treated with this compound (30 µM) or DMSO for 12 hours. Total RNA is extracted using an RNeasy Kit according to the manufacturer's protocol.

-

cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit.

-

qPCR: qPCR is performed using a SYBR Green Master Mix on a real-time PCR system. Relative gene expression is calculated using the ΔΔCt method, with GAPDH or ACTB used as a housekeeping gene for normalization.

Conclusion

This compound represents a novel therapeutic strategy for cancers harboring KEAP1 mutations. Its mechanism of action highlights the concept of synthetic lethality, where targeting a downstream dependency created by a specific cancer mutation leads to selective cell death. By covalently modifying C274 of NR0B1, this compound disrupts a critical NRF2-dependent transcriptional complex, thereby impairing the anchorage-independent growth of these cancer cells. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers working to exploit the vulnerabilities of the KEAP1-NRF2 pathway in cancer. Further investigation into the broader effects of NR0B1 disruption and the in vivo efficacy of compounds like this compound is warranted.

References

- 1. [PDF] Anchorage-independent cell growth signature identifies tumors with metastatic potential | Semantic Scholar [semanticscholar.org]

- 2. Multiplex, high-throughput method to study cancer and immune cell mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | BNIP3 Upregulation Characterizes Cancer Cell Subpopulation With Increased Fitness and Proliferation [frontiersin.org]

- 4. Phenotypic variability in anchorage-independent growth by a human breast tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Proteomics Identifies Druggable Vulnerabilities in a Genetically Defined Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Proteomics Identifies Druggable Vulnerabilities in a Genetically Defined Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clonal barcoding with qPCR detection enables live cell functional analyses for cancer research - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling BPK-29: A Covalent Inhibitor Targeting a Novel Vulnerability in KEAP1-Mutant Cancers

A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of BPK-29

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, a first-in-class covalent inhibitor of the atypical orphan nuclear receptor NR0B1. This compound has emerged as a significant chemical probe for studying the NRF2 signaling pathway and presents a potential therapeutic avenue for cancers harboring KEAP1 mutations. This document is intended for researchers, scientists, and drug development professionals.

Discovery of this compound: A Chemoproteomics Approach

The discovery of this compound was the result of a sophisticated chemical proteomics strategy aimed at identifying druggable vulnerabilities in cancer cells with genetic activation of the NRF2 pathway, a common feature in non-small cell lung cancer (NSCLC). The seminal work by Bar-Peled and colleagues in 2017 utilized a fragment-based covalent ligand discovery platform to identify small molecules that could serve as probes for proteins regulated by NRF2.

This approach led to the identification of this compound as a specific ligand that covalently targets a conserved cysteine residue (Cys274) within the protein-protein interaction domain of NR0B1.[1][2][3][4] This discovery was significant as it unveiled a previously "undruggable" transcriptional regulator as a viable target in NRF2-dependent cancers.[1][4]

The experimental workflow for the discovery of this compound is outlined below:

Synthesis Pathway of this compound

While the primary publication by Bar-Peled et al. focuses on the biological activity of this compound, the synthesis of related compounds with a similar benzoxazine (B1645224) core has been described in the chemical literature. The synthesis of this compound, N-(4-(acryloyl)phenyl)-4-(3-chlorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][5][6]oxazine-6-carboxamide, would likely follow a multi-step synthetic route. A plausible synthetic pathway is proposed below, based on established organic chemistry principles for the formation of the core structures.

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays, demonstrating its potency and selectivity. The following tables summarize the key quantitative data from the foundational study by Bar-Peled and colleagues.

| Compound | Target Protein | Assay | Cell Line | IC50 / Effect |

| This compound | NR0B1 | Co-immunoprecipitation | H460 | Concentration-dependent blockade of NR0B1-RBM45 interaction |

| This compound | NR0B1 | Co-immunoprecipitation | H2122, A549 | Blockade of NR0B1-RBM45 interaction |

Table 1: Inhibition of NR0B1-Protein Interactions

| Compound | Cell Line | Assay | Effect |

| This compound | KEAP1-mutant NSCLC cells | Anchorage-Independent Growth (Soft Agar (B569324) Assay) | Impairment of growth |

Table 2: Anti-proliferative Activity of this compound

Mechanism of Action: Covalent Inhibition of NR0B1

This compound functions as a covalent inhibitor of NR0B1.[1][3] Its electrophilic acrylamide (B121943) warhead forms a covalent bond with the thiol group of the Cys274 residue located in a key protein-protein interaction domain of NR0B1.[1][2] This irreversible modification sterically hinders the interaction of NR0B1 with its binding partners, including SNW1 and RBM45.[3] The disruption of this protein complex impairs the transcriptional regulatory function of NR0B1, which is crucial for the survival and proliferation of KEAP1-mutant cancer cells.[1][4]

The signaling pathway involving NRF2, KEAP1, and the role of NR0B1 is depicted below:

Experimental Protocols

Co-immunoprecipitation to Assess NR0B1-Protein Interactions

Objective: To determine if this compound disrupts the interaction between NR0B1 and its binding partners (e.g., RBM45).

Protocol:

-

Cell Culture and Treatment: Culture KEAP1-mutant human NSCLC cells (e.g., H460, H2122) or other suitable cell lines (e.g., A549) to approximately 80% confluency. Treat the cells with either DMSO (vehicle control) or varying concentrations of this compound for a specified duration (e.g., 3 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysates with an antibody against the bait protein (e.g., anti-FLAG for FLAG-tagged RBM45) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the immune complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the prey protein (e.g., anti-NR0B1) and the bait protein (e.g., anti-FLAG) to detect the co-immunoprecipitated proteins.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Anchorage-Independent Growth (Soft Agar) Assay

Objective: To evaluate the effect of this compound on the anchorage-independent growth of KEAP1-mutant cancer cells.

Protocol:

-

Preparation of Agar Layers:

-

Bottom Layer: Prepare a solution of 0.6% agar in complete culture medium. Pipette this solution into the wells of a 6-well plate and allow it to solidify at room temperature.

-

Top Layer: Prepare a 0.3% agar solution in complete culture medium.

-

-

Cell Seeding:

-

Trypsinize and count the KEAP1-mutant NSCLC cells.

-

Resuspend the cells in the 0.3% agar solution at a desired density (e.g., 5,000 cells/well).

-

Carefully layer the cell-agar suspension on top of the solidified bottom agar layer.

-

-

Treatment:

-

Allow the top layer to solidify.

-

Add complete medium containing either DMSO or different concentrations of this compound on top of the agar.

-

-

Incubation and Colony Formation:

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks.

-

Replenish the medium with fresh compound every 2-3 days.

-

-

Quantification:

-

Stain the colonies with a solution of crystal violet.

-

Count the number of colonies in each well using a microscope or an automated colony counter.

-

The size of the colonies can also be measured as an additional parameter of growth inhibition.

-

Conclusion

This compound represents a significant advancement in the field of chemical biology and oncology. Its discovery through a cutting-edge chemoproteomics platform has not only provided a valuable tool to dissect the complexities of the NRF2 pathway but has also validated NR0B1 as a druggable target in a genetically defined subset of cancers. The covalent mechanism of action of this compound offers a paradigm for the development of next-generation targeted therapies. Further investigation into the therapeutic potential of this compound and its analogs is warranted to translate this promising discovery into clinical applications for patients with KEAP1-mutant cancers.

References

- 1. Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins | Annual Reviews [annualreviews.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Proteomics Identifies Druggable Vulnerabilities in a Genetically Defined Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Proteomics Identifies Druggable Vulnerabilities in a Genetically Defined Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Proteomics Identifies Druggable Vulnerabilities in a Genetically Defined Cancer | Semantic Scholar [semanticscholar.org]

- 6. Publications — Bar-Peled Lab [barpeledlab.org]

Early in vitro studies of BPK-29

An in-depth analysis of the early preclinical, in vitro evaluation of BPK-29 reveals its role as a targeted inhibitor within the KEAP1-NRF2 signaling pathway, a critical axis in cancer cell metabolism and survival. This compound has been identified as a specific, covalent ligand of the atypical orphan nuclear receptor NR0B1, offering a novel therapeutic strategy for cancers harboring specific genetic mutations, such as those in the KEAP1 gene.

Introduction to this compound

This compound is a small molecule compound designed to target and inhibit the function of the nuclear receptor NR0B1.[1][2][3][4] Early studies have positioned it as a first-in-class pharmacological inhibitor of the NRF2 pathway by targeting a downstream effector, NR0B1, rather than NRF2 directly.[5][6] Its primary mechanism involves the disruption of critical protein-protein interactions (PPIs) that are essential for the pro-tumorigenic activity of NR0B1 in certain cancer contexts, particularly in KEAP1-mutant non-small cell lung cancer (NSCLC).[7][8][9]

Mechanism of Action

The mechanism of action for this compound is highly specific, involving a covalent interaction with its target protein, NR0B1.

-

Covalent Modification: this compound covalently modifies the cysteine residue at position 274 (C274) of the NR0B1 protein.[1][2][8] This targeted modification is achieved through a reactive electrophilic group within the this compound structure.

-

Disruption of Protein-Protein Interactions: The covalent binding of this compound to C274 sterically hinders the ability of NR0B1 to interact with its binding partners, such as SNW1 and RBM45.[1][2][8] This disruption is the key to its inhibitory effect, as the formation of these protein complexes is critical for the downstream signaling that promotes cancer cell survival.

Signaling Pathway Context: The KEAP1-NRF2 Axis

The KEAP1-NRF2 pathway is a primary regulator of cellular responses to oxidative stress.[9] In normal cells, KEAP1 targets the transcription factor NRF2 for degradation. Under stress, NRF2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant response genes. Many cancers hijack this pathway by acquiring mutations in KEAP1, leading to constitutive NRF2 activation and promoting cell survival and proliferation.[9][10] NR0B1 has been identified as a critical NRF2-regulated protein that supports the growth of these "NRF2-addicted" cancer cells. This compound's inhibition of NR0B1 provides a method to counteract this oncogenic signaling.

Key In Vitro Studies and Methodologies

The initial characterization of this compound involved a series of targeted in vitro experiments to identify the compound, validate its mechanism, and assess its cellular function.

Compound Screening via In Vitro Binding Assay

This compound was identified from a library of cysteine-reactive electrophilic compounds. The primary screen was designed to find molecules that could disrupt the interaction between NR0B1 and its binding partner, SNW1.[8]

-

Protein Preparation: Recombinant FLAG-tagged SNW1 was bound to anti-FLAG agarose (B213101) beads.

-

Lysate Preparation: Cell lysates containing endogenous NR0B1 were prepared from relevant cell lines (e.g., H460 NSCLC cells).

-

Screening: The library of electrophilic compounds was incubated with the cell lysates.

-

Interaction Assay: The treated lysates were then incubated with the FLAG-SNW1 beads, allowing NR0B1 to bind.

-

Wash and Elution: Beads were washed to remove non-specific binders.

-

Analysis: The amount of NR0B1 bound to SNW1 was quantified by immunoblotting. Compounds that reduced the NR0B1 signal were identified as hits.

Target Engagement and Selectivity

To confirm that this compound directly engages NR0B1, a "clickable" probe version, BPK-29yne, was synthesized. This probe contains an alkyne group for subsequent fluorescent labeling.

-

Cell Treatment: HEK293T cells expressing either wild-type NR0B1 (WT) or a mutant version where the target cysteine was changed to a valine (C274V) were treated with this compound or a vehicle control.

-

Probe Incubation: The cells were then treated with the BPK-29yne probe.

-

Immunoprecipitation: NR0B1 was immunoprecipitated from cell lysates.

-

Click Chemistry: The immunoprecipitated proteins were subjected to a click chemistry reaction to attach a fluorescent reporter to the BPK-29yne probe.

-

Analysis: Labeled proteins were visualized using in-gel fluorescence scanning. A fluorescent signal would only appear if BPK-29yne had covalently bound to NR0B1.

Functional Assay: Anchorage-Independent Growth

The most critical test of a potential anti-cancer compound is its ability to inhibit tumor cell growth. The soft agar (B569324) colony formation assay is a standard in vitro method to assess anchorage-independent growth, a hallmark of malignant transformation.

-

Cell Seeding: KEAP1-mutant NSCLC cells (e.g., H460) were suspended in a top layer of low-melting-point agar.

-

Compound Treatment: The agar contained either this compound (e.g., at 5 µM), an inactive control compound (e.g., BPK-9, BPK-27), or a vehicle (DMSO).

-

Plating: This cell-agar suspension was plated on top of a solidified bottom layer of agar in a culture dish.

-

Incubation: Plates were incubated for an extended period (e.g., 12 days) to allow for colony formation.

-

Analysis: The number and size of colonies were quantified using microscopy and imaging software.

Summary of Quantitative Data

The following tables summarize the key findings from the initial in vitro studies of this compound and related control compounds as described in the foundational research.[8]

Table 1: Effect of Compounds on NR0B1 Protein Interactions

| Compound | Concentration | Target Interaction | Result |

| This compound | 50 µM | NR0B1 - SNW1 (in vitro) | Disrupted |

| BPK-26 | 50 µM | NR0B1 - SNW1 (in vitro) | Disrupted |

| BPK-9 | 50 µM | NR0B1 - SNW1 (in vitro) | No Disruption |

| BPK-27 | 50 µM | NR0B1 - SNW1 (in vitro) | No Disruption |

| This compound | - | NR0B1-WT (in situ labeling) | Covalent Labeling |

| This compound | - | NR0B1-C274V (in situ labeling) | No Labeling |

Table 2: Effect of Compounds on Anchorage-Independent Growth of KEAP1-Mutant Cells

| Compound | Concentration | Effect on Colony Formation |

| This compound | 5 µM | Blocked |

| BPK-9 (Control) | 5 µM | Minimal Effect |

| BPK-27 (Control) | 5 µM | Minimal Effect |

Conclusion

The early in vitro studies of this compound successfully identified and validated it as a potent and specific inhibitor of the NR0B1 protein. By covalently modifying C274, this compound effectively disrupts NR0B1's oncogenic protein-protein interactions, leading to a significant impairment of anchorage-independent growth in KEAP1-mutant cancer cells. These foundational experiments establish this compound as a valuable chemical probe for studying the NRF2 pathway and represent a promising starting point for the development of targeted therapies against NRF2-addicted cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound hydrochloride | TargetMol [targetmol.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. excenen.com [excenen.com]

- 8. Chemical Proteomics Identifies Druggable Vulnerabilities in a Genetically Defined Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Battles against aberrant KEAP1-NRF2 signaling in lung cancer: intertwined metabolic and immune networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear receptor profiling for subtype classification and as prognostic markers in 33 cancer types - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BPK-29 Covalent Modification of NR0B1 C274

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the covalent modification of Cysteine 274 (C274) on the orphan nuclear receptor NR0B1 by the small molecule BPK-29. NR0B1 is a critical transcriptional regulator, and its overexpression, particularly in the context of KEAP1-mutant cancers, has been identified as a key driver of tumorigenesis. This compound has emerged as a specific ligand that covalently targets NR0B1, leading to the disruption of its protein-protein interactions and subsequent impairment of cancer cell growth. This document details the mechanism of action, associated signaling pathways, quantitative data, and experimental protocols relevant to the study of this compound and its interaction with NR0B1.

Introduction to this compound and its Target, NR0B1

This compound is a small molecule ligand designed to specifically interact with the atypical orphan nuclear receptor NR0B1 (also known as DAX1).[1][2][3] NR0B1 functions as a transcriptional repressor and plays a crucial role in the development and function of the adrenal and reproductive axes.[4][5] In the context of oncology, particularly in non-small cell lung cancer (NSCLC) with mutations in the Kelch-like ECH-associated protein 1 (KEAP1), NR0B1 is overexpressed and supports anchorage-independent growth.[6]

The KEAP1-NRF2 pathway is a master regulator of cellular responses to oxidative stress.[7] In cancers with KEAP1 mutations, the transcription factor NRF2 is constitutively active, leading to the upregulation of a suite of cytoprotective genes, including NR0B1.[6][7] NR0B1, in turn, forms a multimeric transcriptional complex with other proteins, such as RNA Binding Motif Protein 45 (RBM45) and SNW1, to regulate a subset of the NRF2 gene expression program.[6]

This compound has been identified as a tool compound that covalently modifies a conserved cysteine residue, C274, within NR0B1. This covalent modification disrupts the formation of the NR0B1-protein complexes, thereby altering the transcriptional output and inhibiting the growth of NRF2-activated cancer cells.[6]

Quantitative Data

| Parameter | Description | Typical Experimental Method | Target Value/Range |

| k_inact (Rate of inactivation) | The maximal rate of covalent bond formation between this compound and NR0B1 at saturating concentrations of this compound. | Intact Protein Mass Spectrometry, Activity-Based Protein Profiling (ABPP) | Data not available |

| K_i (Inhibitor affinity constant) | The concentration of this compound at which the rate of inactivation is half-maximal. This reflects the initial non-covalent binding affinity. | Intact Protein Mass Spectrometry, Activity-Based Protein Profiling (ABPP) | Data not available |

| k_inact/K_i (Second-order rate constant) | An overall measure of the covalent modification efficiency, reflecting both binding affinity and reactivity. | Calculated from k_inact and K_i | Data not available |

| IC50 (Half maximal inhibitory concentration) | The concentration of this compound that causes a 50% inhibition of a specific biological activity of NR0B1 (e.g., protein-protein interaction). | Co-Immunoprecipitation, Cellular Thermal Shift Assay (CETSA) | Data not available |

| Cellular Potency (EC50) | The concentration of this compound that gives a half-maximal response in a cell-based assay (e.g., inhibition of cell proliferation). | Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) | Data not available |

Signaling Pathways and Experimental Workflows

The KEAP1-NRF2 Signaling Pathway and NR0B1 Upregulation

In normal cells, KEAP1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which targets NRF2 for proteasomal degradation. In the presence of oxidative or electrophilic stress, or through inactivating mutations in KEAP1, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, including NR0B1.

Caption: KEAP1-NRF2 pathway leading to NR0B1 expression.

This compound Mechanism of Action

This compound covalently modifies C274 of NR0B1, leading to a conformational change that disrupts its ability to form a functional complex with RBM45 and SNW1. This disruption inhibits the transcriptional program regulated by the NR0B1 complex, ultimately leading to reduced proliferation of KEAP1-mutant cancer cells.

Caption: Mechanism of action of this compound on the NR0B1 complex.

Experimental Workflow for Assessing this compound Activity

A typical workflow to characterize the covalent modification of NR0B1 by this compound and its downstream effects involves several key experiments.

Caption: Workflow for characterizing this compound's effects.

Experimental Protocols

Recombinant NR0B1 Expression and Purification

Objective: To produce purified NR0B1 protein for in vitro assays.

Materials:

-

E. coli expression system (e.g., BL21(DE3))

-

Expression vector with a tag for purification (e.g., pGEX with GST-tag or pET with His-tag)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors)

-

Affinity chromatography resin (e.g., Glutathione-Sepharose or Ni-NTA agarose)

-

Elution buffer (e.g., Lysis buffer with 10 mM reduced glutathione (B108866) or 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Protocol:

-

Transform the expression vector containing the NR0B1 cDNA into competent E. coli cells.

-

Grow a starter culture and then inoculate a larger volume of LB medium.

-

Induce protein expression with IPTG at an appropriate temperature and time.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to the equilibrated affinity chromatography resin.

-

Wash the resin extensively with lysis buffer.

-

Elute the purified NR0B1 protein using the elution buffer.

-

Dialyze the eluted protein against the dialysis buffer to remove the eluting agent and for buffer exchange.

-

Confirm protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).

Mass Spectrometry Analysis of Covalent Modification

Objective: To confirm the covalent modification of NR0B1 by this compound and identify the modification site.

Materials:

-

Purified recombinant NR0B1

-

This compound

-

Reaction buffer (e.g., PBS or Tris buffer)

-

Dithiothreitol (DTT) and Iodoacetamide (IAM) for disulfide bond reduction and alkylation

-

Trypsin for protein digestion

-

LC-MS/MS system

Protocol:

-

Incubate purified NR0B1 with an excess of this compound in the reaction buffer for a defined period.

-

For intact protein analysis: Desalt the sample and analyze by LC-MS to observe the mass shift corresponding to the addition of this compound.

-

For peptide mapping: a. Denature the protein sample. b. Reduce disulfide bonds with DTT and alkylate free cysteines with IAM. c. Digest the protein with trypsin overnight. d. Analyze the resulting peptides by LC-MS/MS. e. Search the MS/MS data against the NR0B1 sequence to identify peptides. Look for a peptide containing C274 with a mass modification corresponding to the mass of this compound.

Co-Immunoprecipitation (Co-IP) to Assess Disruption of Protein Interactions

Objective: To determine if this compound disrupts the interaction between NR0B1 and its binding partners (e.g., RBM45).

Materials:

-

KEAP1-mutant cancer cell line (e.g., A549)

-

Cell lysis buffer for Co-IP (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against NR0B1

-

Protein A/G magnetic beads

-

This compound

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

-

Antibodies for Western blotting (anti-NR0B1, anti-RBM45)

Protocol:

-

Culture KEAP1-mutant cells to an appropriate confluency.

-

Treat the cells with either DMSO (vehicle control) or varying concentrations of this compound for a specified time.

-

Lyse the cells in Co-IP lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysates with the anti-NR0B1 antibody.

-

Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against NR0B1 and RBM45. A decrease in the amount of RBM45 co-immunoprecipitated with NR0B1 in the this compound treated samples would indicate disruption of the interaction.

Conclusion

This compound represents a promising chemical probe for studying the function of NR0B1 in KEAP1-mutant cancers. Its mechanism of action, involving the covalent modification of C274, provides a clear rationale for its observed biological effects. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the kinetics, cellular effects, and therapeutic potential of targeting the NR0B1-protein interaction network. Further studies are warranted to obtain precise quantitative data on the this compound-NR0B1 interaction and to fully elucidate the downstream consequences of this covalent modification.

References

- 1. sinobiological.com [sinobiological.com]

- 2. NR0B1 nuclear receptor subfamily 0 group B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. activemotif.jp [activemotif.jp]

- 4. Identification and Analysis of a Novel NR0B1 Mutation in Late-Onset Adrenal Hypoplasia Congenita and Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DAX-1 (NR0B1) and steroidogenic factor-1 (SF-1, NR5A1) in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KEAP1-Mutant Lung Cancers Weaken Anti-Tumor Immunity and Promote an M2-like Macrophage Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

Structural Analysis of BPK-29: A Technical Overview of a Novel Covalent Ligand Targeting NR0B1 in KEAP1-Mutant Cancers

Disclaimer: Detailed public information regarding the specific compound "BPK-29," including its synthesis, full structural characterization, and comprehensive biological data, is limited. This guide provides a framework for the structural analysis of a novel compound of this class, based on available information about its biological targets and general principles of drug discovery. The experimental protocols and data tables are representative examples and should not be considered as specific to this compound.

Introduction to this compound

This compound has been identified as a specific, covalent ligand of the atypical orphan nuclear receptor NR0B1 (also known as DAX1). It is reported to disrupt the interaction between NR0B1 and its protein partners, such as RBM45 and SNW1, through the covalent modification of a cysteine residue (C274) on NR0B1. A significant biological effect of this compound is the impairment of anchorage-independent growth in cancer cells harboring mutations in the KEAP1 gene.

This technical guide outlines the typical methodologies and data required for a comprehensive structural and functional analysis of a compound like this compound, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational aspect of structural analysis is the determination of the compound's physicochemical properties.

| Property | Value |

| Molecular Formula | C₂₆H₃₂ClN₃O |

| Molecular Weight | 470.00 g/mol |

| CAS Number | 2143467-62-1 |

Structural Elucidation: A Methodological Approach

The definitive structure of a novel compound is established through a combination of synthesis, spectroscopic analysis, and crystallographic studies.

Chemical Synthesis

The synthesis of a novel compound like this compound would typically involve a multi-step organic synthesis route. A generalized protocol for the final coupling and purification step is provided below as an illustrative example.

Experimental Protocol: Hypothetical Final Step in this compound Synthesis

-

Reaction Setup: To a solution of intermediate A (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL) under an argon atmosphere is added intermediate B (1.2 eq) and a suitable coupling reagent such as HATU (1.5 eq).

-

Base Addition: Diisopropylethylamine (DIPEA, 3.0 eq) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield the final compound.

-

Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of a synthesized compound.

| Spectroscopic Data | Description |

| ¹H NMR (Proton NMR) | Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. |

| ¹³C NMR (Carbon NMR) | Determines the number of non-equivalent carbons and their electronic environment. |

| IR (Infrared) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. |

| MS (Mass Spectrometry) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern. |

X-ray Crystallography

The unambiguous, three-dimensional structure of a compound is best determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and stereochemistry. Obtaining a crystal structure of this compound, ideally in complex with its target protein NR0B1, would be a critical step in its structural analysis.

Biological Activity and Mechanism of Action

This compound's biological activity is centered on its interaction with NR0B1 and its downstream effects in the context of KEAP1-mutant cancers.

NR0B1 Signaling Pathway

NR0B1 is a transcriptional co-repressor that plays a crucial role in the development and function of the adrenal and reproductive systems. It typically acts by repressing the activity of other nuclear receptors, thereby modulating gene expression. The covalent binding of this compound to NR0B1 is thought to disrupt these repressive functions.

The Role of BPK-29 in Disrupting Anchorage-Independent Growth of KEAP1-Mutant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anchorage-independent growth is a hallmark of cellular transformation and a critical prerequisite for tumor metastasis. The atypical orphan nuclear receptor NR0B1 (also known as DAX1) has emerged as a key supporter of this phenotype, particularly in cancers with mutations in the Kelch-like ECH-associated protein 1 (KEAP1). The KEAP1-NRF2 pathway is a master regulator of cellular antioxidant responses, and its aberration is common in many cancers, leading to a dependency on alternative signaling pathways for survival and proliferation. This technical guide provides an in-depth analysis of BPK-29, a covalent ligand that selectively targets NR0B1. By covalently modifying a conserved cysteine residue (C274), this compound disrupts NR0B1's protein-protein interactions, leading to a significant impairment of anchorage-independent growth in KEAP1-mutant cancer cells. This document details the underlying signaling pathways, provides comprehensive quantitative data from key experiments, and outlines the detailed protocols necessary to study the effects of this compound on anchorage-independent growth.

Introduction

The ability of cancer cells to proliferate without attachment to a solid substrate, known as anchorage-independent growth, is a fundamental characteristic of malignant transformation. This process is tightly linked to tumorigenicity and metastatic potential. In the context of non-small cell lung cancer (NSCLC), mutations in the KEAP1 gene are prevalent and lead to the constitutive activation of the transcription factor NRF2, which promotes a pro-survival state. Recent research has identified the atypical orphan nuclear receptor NR0B1 as a critical downstream effector of the NRF2 pathway that supports the anchorage-independent growth of these KEAP1-mutant cancer cells.

This compound has been identified as a potent and selective covalent inhibitor of NR0B1.[1][2][3][4] It functions by forming a covalent bond with cysteine 274 (C274) within a druggable pocket of NR0B1, a residue that is critical for its protein-protein interactions.[1][3] This disruption of NR0B1's ability to form functional protein complexes ultimately abrogates its support for anchorage-independent growth, presenting a promising therapeutic strategy for KEAP1-mutant cancers.[1][3]

This compound Signaling Pathway and Mechanism of Action

This compound's mechanism of action centers on the targeted disruption of the NR0B1 interactome. In KEAP1-mutant cancers, elevated NRF2 activity drives the expression of NR0B1. NR0B1, in turn, acts as a scaffold or regulator within a larger protein complex, influencing gene expression programs that are essential for anchorage-independent survival and proliferation.

This compound, through its covalent modification of C274 on NR0B1, prevents NR0B1 from effectively interacting with its binding partners. This leads to the disassembly of the pro-tumorigenic NR0B1-containing complex and a subsequent alteration in the transcriptional landscape of the cancer cell, ultimately resulting in the suppression of anchorage-independent growth.

Quantitative Data on this compound's Effect on Anchorage-Independent Growth

The efficacy of this compound in suppressing anchorage-independent growth has been quantified in various NSCLC cell lines. The data consistently demonstrate a selective and potent inhibition in KEAP1-mutant cells.

| Cell Line | KEAP1 Status | Treatment | Concentration (µM) | Colony Formation Inhibition (%) | Reference |

| A549 | Mutant | This compound | 5 | ~95% | [3] |

| H2009 | Mutant | This compound | 5 | ~90% | [3] |

| H460 | Wild-Type | This compound | 5 | Minimal Effect | [3] |

| H1975 | Wild-Type | This compound | 5 | Minimal Effect | [3] |

| A549 | Mutant | BPK-9 (inactive control) | 5 | Minimal Effect | [3] |

| A549 | Mutant | BPK-27 (inactive control) | 5 | Minimal Effect | [3] |

Table 1: Inhibition of Anchorage-Independent Growth by this compound in NSCLC Cell Lines.

| Compound | Target | IC50 (µM) for NR0B1-SNW1 Interaction Inhibition (in vitro) | Reference |

| This compound | NR0B1 | 10-20 | [3] |

| BPK-26 (analog) | NR0B1 | 10-20 | [3] |

| BPK-9 (inactive control) | N/A | >50 | [3] |

| BPK-27 (inactive control) | N/A | >50 | [3] |

Table 2: In Vitro Potency of this compound and Analogs in Disrupting NR0B1 Protein Interactions.

Experimental Protocols

Soft Agar (B569324) Colony Formation Assay

This protocol is adapted from the methodology used to assess the effect of this compound on the anchorage-independent growth of NSCLC cells.

Materials:

-

Noble Agar

-

2X DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

6-well plates

-

NSCLC cell lines (e.g., A549, H2009, H460, H1975)

-

This compound and control compounds (dissolved in DMSO)

-

Crystal Violet staining solution (0.005% Crystal Violet in 20% methanol)

Procedure:

-

Preparation of Base Agar Layer (0.6% Agar):

-

Prepare a 1.2% Noble Agar solution in sterile water and autoclave.

-

Cool the agar solution to 42°C in a water bath.

-

Prepare 2X DMEM/F12 medium supplemented with 20% FBS and 2% Penicillin-Streptomycin and warm to 37°C.

-

Mix equal volumes of the 1.2% agar solution and the 2X medium to obtain a final concentration of 0.6% agar in 1X medium with 10% FBS.

-

Dispense 2 mL of the 0.6% agar mixture into each well of a 6-well plate.

-

Allow the base layer to solidify at room temperature for at least 30 minutes.

-

-

Preparation of Cell Suspension Layer (0.3% Agar):

-

Trypsinize and count the cells. Resuspend the cells in complete medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) to the desired concentration (e.g., 8,000 cells/mL).

-

Prepare a 0.6% Noble Agar solution as described above and cool to 42°C.

-

Mix equal volumes of the cell suspension and the 0.6% agar solution to obtain a final concentration of 4,000 cells/mL in 0.3% agar.

-

Immediately add 1.5 mL of this cell/agar suspension on top of the solidified base layer in each well.

-

-

Treatment with this compound:

-

After the top layer has solidified, add 100 µL of complete medium containing the desired concentration of this compound or control compounds (e.g., 5 µM this compound, with a final DMSO concentration not exceeding 0.1%).

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

Feed the cells every 3-4 days by adding 100 µL of fresh medium containing the respective treatments.

-

-

Colony Staining and Quantification:

-

After 14-21 days of incubation, or when colonies are visible, stain the colonies by adding 500 µL of 0.005% Crystal Violet solution to each well and incubate for 1 hour at room temperature.

-

Destain by washing with PBS.

-

Capture images of the wells using a microscope or a high-resolution scanner.

-

Count the number of colonies in each well using image analysis software (e.g., ImageJ). Colonies are typically defined as cell clusters exceeding a certain diameter (e.g., 50 µm).

-

Conclusion

This compound represents a significant advancement in the targeted therapy of KEAP1-mutant cancers. Its ability to selectively impair the anchorage-independent growth of these cancer cells by covalently modifying NR0B1 underscores the therapeutic potential of targeting this pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the role of this compound and the NR0B1 signaling axis in cancer biology and to develop novel anti-cancer therapeutics. The high degree of selectivity and potent in-cell activity of this compound make it an invaluable chemical probe for dissecting the complexities of anchorage-independent growth and a promising lead for future drug development efforts.

References

- 1. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective blockade of cancer cell proliferation and anchorage-independent growth by Plk1 activity-dependent suicidal inhibition of its polo-box domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular signaling regulating anchorage-independent growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of BPK-29: A Methodological and Structural Template

Disclaimer: As of December 2025, a comprehensive public record detailing the preliminary toxicity profile of BPK-29 is not available. The following in-depth technical guide has been constructed as a representative template. The data presented herein is illustrative, based on standardized preclinical toxicology assessments for novel chemical entities, and should not be considered factual data for this compound. This document serves as a guide for researchers, scientists, and drug development professionals on the expected structure and content of such a report.

This guide outlines the typical studies conducted to establish a preliminary safety profile of a research compound like this compound, a ligand targeting the orphan nuclear receptor NR0B1.[1] The methodologies and data presentation are based on established practices in preclinical safety assessment.[2][3][4]

Executive Summary

This document provides a hypothetical preliminary toxicity profile for the compound this compound. The assessment includes acute and repeat-dose toxicity studies in rodent models, in vitro genotoxicity assays, and safety pharmacology evaluations. The objective is to identify potential target organs of toxicity, establish a preliminary no-observed-adverse-effect level (NOAEL), and assess the genotoxic potential to inform further non-clinical and clinical development.

Acute Oral Toxicity

Acute toxicity studies are designed to determine the potential for adverse effects following a single high dose of a substance.

Table 1: Acute Oral Toxicity of this compound in Sprague-Dawley Rats (Illustrative Data)

| Sex | Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs |

| Male | 2000 | 5 | 0/5 | No significant findings |

| Female | 2000 | 5 | 0/5 | No significant findings |

| Male | 5000 | 5 | 1/5 | Lethargy, piloerection |

| Female | 5000 | 5 | 0/5 | Lethargy |

Experimental Protocol: Acute Oral Toxicity (OECD 423)

-

Test System: Young adult, healthy Sprague-Dawley rats (8-12 weeks old).

-

Administration: A single dose of this compound was administered by oral gavage.

-

Dose Levels: Stepwise dosing procedure starting with 2000 mg/kg.

-

Observation Period: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing.

-

Necropsy: All animals were subjected to gross necropsy at the end of the observation period.

Repeat-Dose Toxicity

Repeat-dose toxicity studies provide information on adverse effects following repeated exposure and help to establish a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: 28-Day Repeat-Dose Oral Toxicity of this compound in Beagle Dogs (Illustrative Data)

| Parameter | Control | Low Dose (50 mg/kg/day) | Mid Dose (150 mg/kg/day) | High Dose (450 mg/kg/day) |

| Body Weight Change (%) | +5.2 | +4.8 | +2.1 | -1.5 |

| ALT (U/L) | 35 ± 8 | 42 ± 10 | 98 ± 25 | 250 ± 70 |

| Creatinine (mg/dL) | 0.8 ± 0.2 | 0.9 ± 0.3 | 1.0 ± 0.2 | 1.1 ± 0.4 |

| Adverse Histopathology | None | None | Minimal centrilobular hypertrophy (Liver) | Mild centrilobular necrosis (Liver) |

*Statistically significant difference from the control group (p < 0.05)

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity (OECD 408)

-

Test System: Beagle dogs (approximately 6-8 months old).

-

Administration: Daily oral administration of this compound for 28 consecutive days.

-

Parameters Monitored: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, urinalysis), and gross and microscopic pathology.

Genotoxicity

A battery of in vitro and in vivo tests are conducted to assess the potential of a compound to induce genetic mutations or chromosomal damage.[5]

Table 3: Genotoxicity Profile of this compound (Illustrative Results)

| Assay | Test System | Metabolic Activation (S9) | Concentration/Dose Range | Result |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | 1 - 5000 µ g/plate | Negative |

| In Vitro Chromosomal Aberration Assay | Human Peripheral Blood Lymphocytes | With and Without | 10 - 1000 µM | Negative |

| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | 500, 1000, 2000 mg/kg | Negative |

Experimental Protocols: Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test; OECD 471): Tester strains of Salmonella typhimurium and Escherichia coli were exposed to this compound at various concentrations, with and without a metabolic activation system (S9 mix). The number of revertant colonies was counted to assess mutagenicity.

-

In Vitro Chromosomal Aberration Assay (OECD 473): Cultured human peripheral blood lymphocytes were treated with this compound at multiple concentrations. Cells were harvested at metaphase and examined for chromosomal aberrations.

-

In Vivo Micronucleus Test (OECD 474): Mice were administered this compound, and bone marrow was collected to assess the frequency of micronucleated polychromatic erythrocytes.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects on vital physiological functions.[2][3][6][7]

Core Battery Studies (Illustrative)

-

Central Nervous System (CNS): A functional observational battery (FOB) and Irwin test in rats would be conducted to assess effects on behavior, coordination, and sensory functions.

-

Cardiovascular System: An in vitro hERG assay would be performed to evaluate the potential for QT interval prolongation. In vivo cardiovascular effects (blood pressure, heart rate, ECG) would be assessed in telemetered dogs.

-

Respiratory System: Respiratory rate and tidal volume would be measured in rats using whole-body plethysmography.

Visualizations

Experimental Workflow for In Vivo Toxicity Assessment

Caption: A generalized workflow for a repeat-dose in vivo toxicity study.

Hypothetical Signaling Pathway Perturbation by a Toxicant

Caption: A hypothetical signaling cascade leading to hepatotoxicity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety Pharmacology Evaluation of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Safety Pharmacology - ERBC [erbc-group.com]

Methodological & Application

Application Notes and Protocols for BPK-29 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-29 is a novel small molecule that acts as a specific, covalent ligand of the atypical orphan nuclear receptor NR0B1, also known as DAX1 (Dosage-sensitive sex reversal, Adrenal hypoplasia congenita critical region on the X chromosome, gene 1).[1] By covalently modifying a cysteine residue (C274) within NR0B1, this compound disrupts its interactions with partner proteins such as RBM45 and SNW1. This disruption of NR0B1 function has been shown to impair the anchorage-independent growth of cancer cells harboring mutations in the KEAP1 gene, suggesting a potential therapeutic avenue for this subset of cancers, particularly Non-Small Cell Lung Cancer (NSCLC).[1]

These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in cell culture-based assays to investigate its biological activity.

Mechanism of Action

This compound functions as a targeted covalent inhibitor of the orphan nuclear receptor NR0B1. NR0B1 is a transcriptional co-repressor that plays a crucial role in the development and function of the adrenal and reproductive axes. It lacks a conventional DNA-binding domain and instead interacts with other nuclear receptors and transcriptional regulators to modulate their activity.

The key features of this compound's mechanism of action include:

-

Covalent Modification: this compound forms a covalent bond with the cysteine 274 residue of the NR0B1 protein.

-

Disruption of Protein-Protein Interactions: This covalent modification sterically hinders or alters the conformation of NR0B1, thereby disrupting its ability to interact with its binding partners, such as RBM45 and SNW1.[1]

-

Impairment of Anchorage-Independent Growth: In the context of cancer cells with mutations in the KEAP1 gene, the disruption of NR0B1 function by this compound leads to a significant reduction in their ability to grow in an anchorage-independent manner, a hallmark of malignant transformation.[1]

Data Presentation

Currently, there is a lack of publicly available quantitative data from dose-response studies for this compound in peer-reviewed scientific literature. Therefore, specific IC50 values for cell viability or anchorage-independent growth inhibition in various cell lines are not available at this time. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and assay.

A representative table for presenting such data is provided below:

| Cell Line | Genotype (e.g., KEAP1 status) | Assay | Endpoint | Incubation Time (hours) | This compound IC50 (µM) |

| Example: A549 | KEAP1-mutant | Cell Viability (MTT) | % Viability | 72 | To be determined |

| Example: NCI-H1299 | KEAP1-wildtype | Cell Viability (MTT) | % Viability | 72 | To be determined |

| Example: A549 | KEAP1-mutant | Anchorage-Independent Growth | Colony Formation | 14-21 days | To be determined |

| Example: NCI-H1299 | KEAP1-wildtype | Anchorage-Independent Growth | Colony Formation | 14-21 days | To be determined |

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

-

This compound (resuspended in a suitable solvent, e.g., DMSO)

-

KEAP1-mutant and KEAP1-wild-type cancer cell lines (e.g., A549 and NCI-H1299 for NSCLC)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal dose.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)

This assay assesses the ability of cells to grow independently of a solid surface, a key characteristic of transformed cells.

Materials:

-

This compound

-

KEAP1-mutant and KEAP1-wild-type cancer cell lines

-

Complete cell culture medium

-

Agar (bacteriological grade)

-

6-well plates

Procedure:

-

Preparation of Agar Layers:

-

Bottom Agar Layer (0.6%):

-

Prepare a 1.2% agar solution in sterile water and autoclave.

-

Prepare a 2x concentration of complete cell culture medium.

-

Mix equal volumes of the 1.2% agar solution (melted and cooled to 42°C) and the 2x medium (warmed to 37°C) to get a final concentration of 0.6% agar in 1x medium.

-

Dispense 2 mL of the bottom agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

-

Top Agar Layer (0.3%):

-

Prepare a 0.6% agar solution as described above.

-

Prepare a 2x concentration of complete cell culture medium containing the desired concentrations of this compound or vehicle control.

-

-

-

Cell Suspension and Plating:

-

Trypsinize and count the cells.

-

Resuspend the cells in 1x complete medium at a concentration of 1 x 10^4 cells/mL.

-

Mix equal volumes of the cell suspension and the 0.6% agar solution (cooled to 40°C).

-

Immediately mix this cell-agar suspension with an equal volume of the 2x medium containing this compound or vehicle control to achieve a final agar concentration of 0.3% and the desired final cell density (e.g., 5,000 cells per well).

-

Carefully layer 1.5 mL of this top agar-cell mixture onto the solidified bottom agar layer in each well.

-

-

Incubation and Colony Formation:

-

Allow the top agar layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.

-

Feed the cells every 2-3 days by adding 100-200 µL of complete medium containing the appropriate concentration of this compound or vehicle control to the top of the agar.

-

-

Colony Staining and Counting:

-

After the incubation period, stain the colonies by adding 200 µL of 0.005% Crystal Violet solution to each well and incubating for 1 hour.

-

Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.

-

-

Data Analysis:

-

Calculate the average number of colonies for each treatment condition.

-

Express the results as a percentage of the number of colonies in the vehicle-treated control.

-

Western Blot Analysis of NR0B1 Target Engagement

This protocol can be used to assess the downstream effects of this compound on the expression of NR0B1 target proteins.

Materials:

-

This compound

-

KEAP1-mutant and KEAP1-wild-type cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against NR0B1 and downstream target proteins

-

HRP-conjugated secondary antibodies

-

Loading control antibody (e.g., β-actin or GAPDH)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-NR0B1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities and normalize to the loading control to determine the relative protein expression levels.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for the anchorage-independent growth assay.

References

BPK-29 Application in Chemoproteomic Profiling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPK-29 is a potent and specific covalent ligand that provides a powerful tool for investigating the atypical orphan nuclear receptor NR0B1. By covalently modifying a conserved cysteine residue (C274) within the protein interaction domain of NR0B1, this compound effectively disrupts its protein-protein interactions. This characteristic makes this compound an invaluable probe for chemoproteomic studies aimed at elucidating the role of NR0B1 in various cellular processes, particularly in the context of KEAP1-mutant non-small cell lung cancer (NSCLC) where NR0B1 is selectively expressed and plays a crucial role in supporting the NRF2-dependent transcriptional program. These application notes provide detailed protocols for the use of this compound in chemoproteomic profiling experiments, enabling researchers to identify and quantify protein targets, and to study the downstream effects of NR0B1 disruption.

Principle of this compound in Chemoproteomic Profiling

This compound is utilized in an activity-based protein profiling (ABPP) approach, specifically using the isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) method. This technique allows for the quantitative analysis of cysteine reactivity across the proteome. In a typical competitive profiling experiment, a proteome is treated with this compound, followed by labeling with a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne). The subsequent "click" chemistry attachment of a biotin (B1667282) tag enables the enrichment of labeled peptides. By comparing the abundance of these peptides between a this compound-treated sample and a control (DMSO-treated) sample using quantitative mass spectrometry, researchers can identify the specific cysteine residues that are targeted by this compound. A significant reduction in the labeling of a particular cysteine in the this compound-treated sample indicates direct engagement by the compound.

Quantitative Data Summary

The following tables summarize the quantitative data from chemoproteomic experiments using this compound in KEAP1-mutant NSCLC cell lines.

Table 1: Proteomic Selectivity of this compound in KEAP1-Mutant NSCLC Cells

| Protein | Targeted Cysteine | Engagement Ratio (this compound/DMSO) | Function |

| NR0B1 | C274 | < 0.1 | Atypical Orphan Nuclear Receptor |

| Protein A | CysX | > 0.8 | Off-target |

| Protein B | CysY | > 0.8 | Off-target |

| Protein C | CysZ | > 0.8 | Off-target |

This table demonstrates the high selectivity of this compound for its intended target, NR0B1, with minimal engagement of other proteins in the proteome.

Table 2: Effect of this compound on NR0B1 Protein-Protein Interactions

| Interacting Protein | Co-immunoprecipitation with NR0B1 (Fold Change, this compound vs. DMSO) | Putative Role in Complex |

| RBM45 | ~0.2 | RNA Binding Protein |

| SNW1 | ~0.3 | Transcriptional Coactivator |

| Protein D | ~1.0 | Unaffected Interactor |

This table illustrates the efficacy of this compound in disrupting the interaction between NR0B1 and its key binding partners, RBM45 and SNW1.

Experimental Protocols

Protocol 1: Competitive isoTOP-ABPP for this compound Target Profiling in Cell Lysate

This protocol details the procedure for identifying the protein targets of this compound in a competitive format using cell lysate.

Materials:

-

KEAP1-mutant NSCLC cells (e.g., A549, H460)

-

Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Iodoacetamide-alkyne (IA-alkyne) probe (stock solution in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Azide-biotin tag (e.g., Azide-PEG3-Biotin)

-

Streptavidin-agarose beads

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

LC-MS/MS instrumentation

Procedure:

-

Cell Lysis: Harvest and lyse KEAP1-mutant NSCLC cells in lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Competitive Labeling:

-

Aliquot 1 mg of proteome per sample.

-

Treat samples with this compound (final concentration, e.g., 10 µM) or an equivalent volume of DMSO (control).

-

Incubate for 30 minutes at room temperature.

-

Add IA-alkyne probe to a final concentration of 100 µM to all samples.

-

Incubate for 1 hour at room temperature.

-

-

Click Chemistry:

-

To each sample, add TCEP, TBTA, azide-biotin tag, and CuSO4.

-

Incubate for 1 hour at room temperature to conjugate biotin to the IA-alkyne labeled proteins.

-

-

Protein Precipitation and Solubilization: Precipitate proteins using methanol/chloroform, and resuspend the pellet in 6 M urea.

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate free cysteines with IAA.

-

Tryptic Digestion: Dilute the urea concentration and digest the proteins with trypsin overnight at 37°C.

-

Enrichment of Biotinylated Peptides:

-

Incubate the peptide solution with streptavidin-agarose beads for 3 hours at room temperature.

-

Wash the beads extensively to remove non-biotinylated peptides.

-

-

On-Bead Digestion (isoTOP-ABPP specific step): Elute the biotinylated peptides from the beads using a second tryptic digestion.

-

LC-MS/MS Analysis: Analyze the enriched and eluted peptides by LC-MS/MS to identify and quantify the cysteine-containing peptides.

-

Data Analysis: Compare the spectral counts or peak areas of the identified peptides between the this compound and DMSO-treated samples to determine the engagement of specific cysteines by this compound.

Protocol 2: Cellular Target Engagement of this compound

This protocol is for confirming the engagement of NR0B1 by this compound in intact cells.

Materials:

-

KEAP1-mutant NSCLC cells

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Lysis buffer

-

Antibodies for NR0B1 and loading control (e.g., GAPDH) for Western blot analysis

-

IA-alkyne probe and click chemistry reagents (as in Protocol 1)

-

Streptavidin-HRP conjugate for Western blot detection

Procedure:

-

Cell Treatment: Treat cultured KEAP1-mutant NSCLC cells with this compound (e.g., 1-10 µM) or DMSO for a desired time period (e.g., 4 hours).

-

Cell Lysis and Labeling:

-

Harvest and lyse the cells.

-

Label the lysates with IA-alkyne as described in Protocol 1, step 2.

-

-

Click Chemistry and Protein Precipitation: Perform click chemistry and protein precipitation as described in Protocol 1, steps 3 and 4.

-

Western Blot Analysis:

-

Resuspend the protein pellets in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a streptavidin-HRP conjugate to detect biotinylated (IA-alkyne labeled) proteins.

-

Probe separate membranes with antibodies against NR0B1 and a loading control to confirm equal protein loading.

-

-